molecular formula C7H4Cl2F2O B14885854 2,4-Dichloro-6-(difluoromethyl)phenol

2,4-Dichloro-6-(difluoromethyl)phenol

Cat. No.: B14885854
M. Wt: 213.01 g/mol
InChI Key: ZEYSFISYOQXJSC-UHFFFAOYSA-N
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Description

Research Significance of Chlorinated and Fluorinated Phenolic Compounds

Chlorinated phenols have historically been investigated for a wide range of applications, from their use as intermediates in the synthesis of dyes and pesticides to their role as antimicrobial agents. The presence of chlorine atoms can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in the development of bioactive compounds. Research has shown that the position and number of chlorine substituents on the phenolic ring are crucial in determining the compound's activity and potential toxicity.

The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF2), into phenolic structures is a more recent and rapidly growing area of research. Fluorine's high electronegativity and small van der Waals radius allow it to impart unique electronic properties with minimal steric hindrance. The difluoromethyl group, in particular, is often used as a bioisostere for a hydroxyl or thiol group, capable of participating in hydrogen bonding and altering the acidity of the phenolic proton. This strategic incorporation of fluorine can lead to enhanced binding affinity to biological targets, improved metabolic stability, and increased bioavailability of drug candidates.

Contextualizing 2,4-Dichloro-6-(difluoromethyl)phenol within Contemporary Chemical Research

This compound is a molecule that combines the structural features of both chlorinated and fluorinated phenols. While specific research on this particular compound is not extensively documented in publicly available literature, its structure suggests several areas of contemporary research where it could be of significant interest. These include its potential as a building block in the synthesis of complex organic molecules, its exploration in medicinal chemistry as a scaffold for novel therapeutic agents, and its investigation in materials science for the development of new functional materials. The synthesis of such densely functionalized phenols is a key area of modern organic chemistry, with various strategies being developed for their regioselective construction. researchgate.netnih.govnih.govrsc.orgoregonstate.edu

The combination of two chlorine atoms and a difluoromethyl group on the phenol (B47542) ring is expected to significantly influence its chemical reactivity and biological activity. The chlorine atoms are electron-withdrawing groups that can increase the acidity of the phenolic hydroxyl group and provide sites for further chemical modification. The difluoromethyl group, with its unique electronic and steric properties, can further modulate the compound's characteristics.

Identification of Current Research Trajectories and Open Questions for this compound

Given the limited specific data on this compound, current research trajectories are largely exploratory and aim to answer fundamental questions about its properties and potential applications. Key open questions include:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to this compound? What are its detailed physicochemical properties, including its pKa, solubility, and spectroscopic data?

Chemical Reactivity: How does the interplay of the chloro and difluoromethyl substituents influence the reactivity of the phenolic ring and the hydroxyl group in various chemical transformations?

Biological Activity: Does this compound exhibit any significant biological activity, for instance, as an antimicrobial, antifungal, or enzyme inhibitory agent? How does its activity compare to structurally related halogenated phenols?

Potential Applications: Could this compound serve as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials? What are the structure-activity relationships that govern its potential utility?

Table 1: Physicochemical Properties of Representative Dichlorophenols

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) LogP
2,3-Dichlorophenol C₆H₄Cl₂O 163.00 58 214 2.84

Data sourced from PubChem CID 11334 and 7258 respectively. nih.govnih.gov

Table 2: Spectroscopic Data of a Representative Difluoromethylated Aromatic Compound

Compound Spectroscopic Data

This data is for a structurally related compound and is intended to be illustrative of the types of spectroscopic signatures that might be expected for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

2,4-dichloro-6-(difluoromethyl)phenol

InChI

InChI=1S/C7H4Cl2F2O/c8-3-1-4(7(10)11)6(12)5(9)2-3/h1-2,7,12H

InChI Key

ZEYSFISYOQXJSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformation Pathways

Strategies for Regioselective Dichlorination of Phenol (B47542) Derivatives

Electrophilic Aromatic Substitution Approaches in Halogenation

Electrophilic aromatic substitution is a fundamental method for the halogenation of phenols. The hydroxyl group strongly activates the aromatic ring, making phenols highly reactive towards electrophiles. Direct chlorination of phenol with chlorine gas or other chlorinating agents like sulfuryl chloride (SO₂Cl₂) typically yields a mixture of ortho- and para-chlorinated phenols, with the potential for over-chlorination to produce tri- and tetrachlorinated products.

The regioselectivity of electrophilic chlorination is influenced by several factors, including the solvent, temperature, and the nature of the chlorinating agent. For instance, chlorination in non-polar solvents tends to favor the formation of the para-isomer due to steric hindrance at the ortho positions. However, achieving a high yield of a specific dichlorinated isomer like 2,4-dichlorophenol (B122985) often requires a multi-step process or the use of specialized catalytic systems.

Catalytic Systems for Controlled Chlorination

To overcome the challenges of regioselectivity in phenol chlorination, various catalytic systems have been developed. These catalysts can modulate the reactivity of the chlorinating agent or the phenol substrate to favor a specific isomer.

One notable approach involves the use of thiourea-based catalysts. For example, Nagasawa's bis-thiourea catalyst has been shown to promote ortho-selective chlorination of phenols, a transformation that is typically difficult to achieve. Conversely, phosphine (B1218219) sulfide (B99878) catalysts derived from BINAP can enhance the inherent preference for para-chlorination.

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective chlorination of phenols. For instance, palladium acetate (B1210297) can catalyze the C-H chlorination of phenol derivatives, offering a different approach to control the position of chlorination. Furthermore, the use of directing groups, which temporarily bind to the hydroxyl group and direct the catalyst to a specific C-H bond, allows for precise control over the substitution pattern.

Introduction of the Difluoromethyl Moiety onto Aromatic Rings

The incorporation of a difluoromethyl (CF₂H) group onto an aromatic ring is a key transformation in the synthesis of the target molecule. The CF₂H group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The introduction of this group can be achieved through various methods, with the choice of strategy depending on the nature of the substrate and the desired position of substitution. It is important to distinguish between O-difluoromethylation, which forms an ether linkage (Ar-O-CF₂H), and C-difluoromethylation, where the CF₂H group is directly attached to a carbon atom of the aromatic ring (Ar-CF₂H). For the synthesis of 2,4-dichloro-6-(difluoromethyl)phenol, a C-difluoromethylation at the ortho position is required.

Precursor Synthesis and Fluorination Reactions

A common strategy for introducing a difluoromethyl group involves the fluorination of a suitable precursor, such as an aldehyde or a carboxylic acid. For example, an ortho-formyl phenol could be a precursor to an ortho-difluoromethyl phenol. The formyl group can be converted to a difluoromethyl group using fluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

However, the synthesis of the required dichlorinated salicylaldehyde (B1680747) precursor would be a necessary first step. This approach allows for the well-established methods of aromatic substitution to be used for the chlorination and formylation steps, followed by the more specialized fluorination reaction.

Synthetic Routes for Difluoromethyl Group Incorporation

Direct C-H difluoromethylation of phenols is a more atom-economical approach. Several reagents and catalytic systems have been developed for this purpose.

Radical Difluoromethylation: Radical-based methods have been developed for the C-H difluoromethylation of arenes and heterocycles. Reagents such as zinc difluoromethanesulfinate (DFMS), in combination with an oxidant, can generate difluoromethyl radicals that can then attack the aromatic ring. The regioselectivity of this reaction is often dictated by the electronic properties of the substrate, with the radical typically attacking electron-deficient or specific C-H bonds. The application of such methods to phenols would need to consider the high reactivity of the phenol ring and the potential for side reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating a wide range of reactive intermediates, including difluoromethyl radicals. Using a suitable photocatalyst and a difluoromethyl source, such as bromodifluoroacetic acid, it is possible to achieve C-H difluoromethylation of aromatic compounds. nih.gov The regioselectivity can be influenced by the reaction conditions and the substrate itself.

Electrophilic Difluoromethylation: Electrophilic difluoromethylating agents, such as S-(difluoromethyl)diarylsulfonium salts, can introduce the CF₂H group onto electron-rich aromatic rings. While these reagents are effective for some substrates, their application to phenols can be challenging due to the high reactivity of the phenol and the potential for O-difluoromethylation as a competing pathway.

A plausible synthetic route to this compound could involve the direct C-H difluoromethylation of 2,4-dichlorophenol. The steric hindrance from the existing chlorine and hydroxyl groups would likely direct the incoming difluoromethyl group to the less hindered C6 position.

Advanced Synthetic Techniques and Optimization

The synthesis of a highly substituted phenol like this compound often requires the use of advanced synthetic techniques to ensure high yield and regioselectivity. The optimization of reaction conditions is crucial at each step of the synthetic sequence.

Catalyst and Ligand Design: The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions. For palladium-catalyzed dichlorination, the ligand can influence the steric and electronic environment around the metal center, thereby controlling the regioselectivity. Similarly, in photoredox-catalyzed difluoromethylation, the selection of the photocatalyst and additives can significantly impact the reaction efficiency and selectivity.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals. These include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the ability to readily screen and optimize reaction conditions. The chlorination and fluorination reactions involved in the synthesis of the target molecule could potentially benefit from being performed in a flow reactor, allowing for precise control over reaction parameters and potentially improving yields and selectivity.

Data Tables

Table 1: Catalytic Systems for Regioselective Chlorination of Phenols

Catalyst SystemPredominant SelectivityChlorinating AgentReference
Nagasawa's bis-thioureaOrthoN-Chlorosuccinimide (NCS) scientificupdate.com
Phosphine sulfide (from BINAP)ParaN-Chlorosuccinimide (NCS) scientificupdate.com
Palladium AcetateC-H ChlorinationN-Chlorosuccinimide (NCS) rsc.org

Table 2: Reagents for the Introduction of the Difluoromethyl Group

ReagentMethodType of Difluoromethylation
Diethylaminosulfur trifluoride (DAST)Fluorination of aldehydesC-CF₂H (from C-CHO)
Zinc difluoromethanesulfinate (DFMS)Radical C-H functionalizationC-CF₂H
Bromodifluoroacetic acidPhotoredox catalysisC-CF₂H
S-(difluoromethyl)diarylsulfonium saltsElectrophilic substitutionC-CF₂H
Sodium ChlorodifluoroacetateO-alkylationO-CF₂H

Temperature Control and Steric Influence in Synthesis

The introduction of the difluoromethyl group onto the 2,4-dichlorophenol scaffold is a critical step in the synthesis of the target molecule. A common method for this transformation is the reaction of a phenoxide with a difluorocarbene precursor, such as sodium chlorodifluoroacetate (ClCF2COONa).

Temperature Control: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene is a key step that is highly dependent on temperature. The reaction is typically carried out at elevated temperatures, often in a high-boiling solvent like N,N-dimethylformamide (DMF). Precise temperature control is crucial to ensure a steady generation of difluorocarbene and to minimize potential side reactions. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may cause decomposition of the starting material or the product.

Steric Influence: The regioselectivity of the difluoromethylation of 2,4-dichlorophenol is significantly influenced by steric hindrance. The existing chloro substituents on the aromatic ring direct the incoming difluoromethyl group. The hydroxyl group is ortho-, para-directing; however, the positions ortho to the hydroxyl group are already substituted with chlorine atoms. The difluoromethyl group is introduced at the remaining ortho position. The steric bulk of the chloro group at position 2 can influence the approach of the difluorocarbene to the adjacent carbon atom.

A representative reaction is outlined below:

ReactantReagentSolventTemperatureProduct
2,4-DichlorophenolSodium chlorodifluoroacetate, Base (e.g., K2CO3)DMF100-150 °CThis compound

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and improving the efficiency of the process. Key considerations include the choice of reagents and solvents.

The use of fluoroform (CHF3) as a difluoromethylating agent is gaining attention as a more atom-economical and environmentally benign alternative to traditional reagents. orgsyn.org Fluoroform is a non-ozone-depleting gas and can be utilized with a strong base to generate the difluoromethyl anion. orgsyn.org

In terms of solvents, replacing high-boiling aprotic polar solvents like DMF with greener alternatives is a primary goal. While challenging due to the solubility and reactivity requirements of the reaction, research into more sustainable solvent systems is ongoing. The use of greener solvents like cyclopentyl methyl ether (CPME) is being explored for various organic transformations due to its lower toxicity and easier recovery.

Derivatization and Further Functionalization of this compound

The presence of three distinct functional moieties—the chlorinated aromatic ring, the phenolic hydroxyl group, and the difluoromethyl group—offers multiple avenues for the derivatization of this compound.

Nucleophilic Aromatic Substitution Reactions

The dichlorinated phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the two chlorine atoms and the difluoromethyl group. libretexts.org This allows for the displacement of one or both chlorine atoms by various nucleophiles.

The regioselectivity of these reactions is influenced by the electronic effects of the substituents. The difluoromethyl group at position 6 and the hydroxyl group at position 1 will influence the electron density at the carbon atoms bearing the chlorine atoms. Generally, the chlorine atom at the para-position to the hydroxyl group (position 4) is more activated towards nucleophilic attack.

NucleophileReaction ConditionsProduct
Sodium methoxide (B1231860) (NaOMe)Methanol, heat2-Chloro-4-methoxy-6-(difluoromethyl)phenol
Ammonia (NH3)High pressure, heat4-Amino-2-chloro-6-(difluoromethyl)phenol
Sodium hydrosulfide (B80085) (NaSH)DMF, heat2-Chloro-4-mercapto-6-(difluoromethyl)phenol

Reactivity Studies of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile site for functionalization. However, its reactivity can be sterically hindered by the adjacent difluoromethyl and chloro substituents.

Etherification: The hydroxyl group can undergo etherification reactions with alkyl halides or other electrophiles in the presence of a base. The steric hindrance from the ortho-substituents may necessitate the use of stronger bases or more reactive electrophiles to achieve high yields. For instance, Williamson ether synthesis with a simple alkyl halide like methyl iodide would proceed under basic conditions to yield the corresponding methyl ether.

Esterification: Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. The steric hindrance around the hydroxyl group might require longer reaction times or more forcing conditions.

Transformations Involving the Difluoromethyl Group

The difluoromethyl group, while generally stable, can undergo specific transformations, often involving C-F bond activation. researchgate.net These reactions typically require harsh conditions or specialized reagents.

Recent advances have shown that the transformation of a trifluoromethyl group to a difluoromethyl group is possible, suggesting that further functionalization of the difluoromethyl group itself could be an area of interest. researchgate.net While direct transformation of the difluoromethyl group in this specific molecule is not widely reported, analogous reactions on other aryl difluoromethyl ethers suggest possibilities for further derivatization. For example, under specific catalytic conditions, C-F bond activation could potentially lead to the introduction of other functional groups. researchgate.net

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Molecular and Supramolecular Architecture

Determination of Crystal System and Space Group

The initial step in crystallographic analysis involves determining the crystal system and space group. The crystal system describes the symmetry of the unit cell, the fundamental repeating unit of the crystal. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the unit cell. For a related compound, 2,4-dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol, crystallographic analysis revealed an orthorhombic crystal system with a Pbca space group. nih.goviucr.orgresearchgate.net A similar systematic analysis would be required for 2,4-Dichloro-6-(difluoromethyl)phenol.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in determining the supramolecular architecture of phenolic compounds. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, while the oxygen and chlorine atoms can act as acceptors. Intramolecular hydrogen bonds, occurring within the same molecule, can influence its conformation. Intermolecular hydrogen bonds, formed between adjacent molecules, govern how the molecules assemble in the crystal. A detailed analysis of the X-ray diffraction data would allow for the precise measurement of bond distances and angles, confirming the presence and strength of these interactions.

Conformational Analysis and Dihedral Angles

The flexibility of the difluoromethyl and hydroxyl groups allows for different spatial orientations, or conformations. X-ray crystallography can precisely determine the preferred conformation of the molecule in the solid state by measuring the dihedral angles between different planes of the molecule. For instance, the orientation of the C-O-H plane relative to the benzene (B151609) ring and the rotation around the C-C bond connecting the difluoromethyl group to the ring are key conformational parameters. In a study of a related Schiff base, the dihedral angle between the two aromatic rings was found to be 44.70 (5)°. nih.goviucr.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group in a molecule has characteristic vibrational frequencies, making these techniques powerful tools for functional group identification and structural analysis.

Assignment of Characteristic Vibrational Modes and Functional Group Frequencies

A detailed analysis of the FTIR and Raman spectra of this compound would involve assigning the observed absorption and scattering bands to specific molecular vibrations. For phenolic compounds, characteristic vibrational modes include:

O-H stretching: This vibration typically appears as a broad band in the FTIR spectrum in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding.

C-O stretching: The stretching of the carbon-oxygen bond in the phenol group usually gives rise to a strong band in the FTIR spectrum around 1200-1300 cm⁻¹.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring appear in the 1400-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to be found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

C-F stretching: The vibrations of the carbon-fluorine bonds in the difluoromethyl group would also have characteristic frequencies.

For the related compound 2,4-dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol, the IR spectrum showed characteristic peaks for Ar—OH stretching at 3086 cm⁻¹, C=N stretching at 1612 cm⁻¹, and C—O stretching at 1273 cm⁻¹. nih.goviucr.org A similar detailed assignment for this compound would provide valuable structural information.

Correlation of Experimental and Theoretically Predicted Spectra

In modern chemical analysis, the correlation between experimentally obtained spectra and those predicted through computational methods is a powerful tool for structural validation. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies. researchgate.netresearchgate.netkarazin.ua These theoretical predictions, when compared with experimental data, can provide a high degree of confidence in the structural assignment. For halogenated and fluorinated phenols, these computational models help in understanding the electronic effects of the substituents on the aromatic ring and attached functional groups. researchgate.netresearchgate.net However, specific studies presenting a direct comparison of experimental and theoretically predicted spectra for this compound are not readily found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethyl group. The aromatic region would likely display two signals corresponding to the protons at positions 3 and 5 of the phenyl ring. docbrown.info The difluoromethyl proton (-CHF₂) would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms (n+1 rule does not apply; it would be a doublet of doublets if the fluorines were non-equivalent, but typically appears as a triplet due to the ¹JHF coupling). rsc.org

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons, reflecting the lack of symmetry, and one signal for the difluoromethyl carbon. docbrown.info The chemical shift of the carbon in the -CHF₂ group would be split into a triplet by the two attached fluorine atoms due to one-bond carbon-fluorine coupling (¹JCF). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predictive and illustrative, as specific experimental data is not available in the cited sources.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
-OHBroad singlet-s
H-3~7.3 - 7.6~128 - 132d
H-5~7.1 - 7.4~125 - 129d
-CHF₂~6.6 - 7.0~114 - 118 (t)t
C-1-~150 - 155s
C-2-~120 - 124s
C-4-~128 - 132s
C-6-~118 - 122s

Fluorine-19 (¹⁹F) NMR Spectroscopy for Difluoromethyl Group Characterization

¹⁹F NMR is highly sensitive and essential for characterizing fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton (¹JFH coupling), providing clear evidence for the -CHF₂ moiety. researchgate.netsemanticscholar.org The chemical shift of this signal would be characteristic of a difluoromethyl group attached to an aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound (Note: The following data is predictive and illustrative.)

GroupPredicted ¹⁹F Chemical Shift (ppm)MultiplicityCoupling Constant (JFH)
-CHF₂~ -90 to -120d (doublet)~ 50 - 60 Hz

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. whitman.edu The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular mass. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks). nist.govresearchgate.net

Common fragmentation pathways for phenols include the loss of CO and fragments from substituent groups. docbrown.info For this molecule, fragmentation would likely involve the loss of the difluoromethyl group (•CHF₂) or cleavage of the C-Cl bonds. The fragmentation of trifluoromethyl-substituted compounds often involves the loss of •CF₃ or rearrangement of CF₂. fluorine1.ru A similar, though not identical, pattern could be anticipated for the difluoromethyl group.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: The following data is predictive and illustrative.)

m/z ValueIdentityNotes
[M]⁺[C₇H₄Cl₂F₂O]⁺Molecular ion peak. Will show a characteristic M/M+2/M+4 isotope pattern due to two Cl atoms.
[M-HF]⁺[C₇H₃Cl₂FO]⁺Loss of hydrogen fluoride (B91410).
[M-CO]⁺[C₆H₄Cl₂F₂]⁺Loss of carbon monoxide from the phenol ring, a common fragmentation for phenols.
[M-CHF₂]⁺[C₆H₃Cl₂O]⁺Loss of the difluoromethyl radical.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (T) and ab initio methods, are instrumental in predicting the molecular properties of 2,4-dichloro-6-(difluoromethyl)phenol. These methods allow for a detailed examination of the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Energy Landscapes

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. For substituted phenols, the orientation of the hydroxyl (-OH) and difluoromethyl (-CHF2) groups relative to the aromatic ring is of particular interest.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted Value (DFT/B3LYP/6-311+G(d,p))
C-O Bond Length1.35 Å
O-H Bond Length0.97 Å
C-Cl (C2) Bond Length1.74 Å
C-Cl (C4) Bond Length1.73 Å
C-C (Aromatic) Bond Lengths1.39 - 1.41 Å
C-C (CHF2) Bond Length1.51 Å
C-O-H Bond Angle109.5°
C-C-Cl Bond Angles119.0° - 121.0°

Note: The data in this table is illustrative and based on typical values for similar halogenated and fluorinated phenols. Actual calculated values would require a specific computational study.

Electronic Structure Analysis: HOMO-LUMO Gap and Electrostatic Potentials

The electronic properties of this compound are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. chemrxiv.org

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting the electron-donating nature of the hydroxyl group and the pi-system. The LUMO is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and difluoromethyl substituents.

Electrostatic potential maps provide a visual representation of the charge distribution on the molecule's surface. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. In this compound, the region around the hydroxyl oxygen would exhibit a negative potential, while the hydrogen of the hydroxyl group and the regions near the chlorine atoms would show a positive potential.

Table 2: Predicted Electronic Properties for this compound (Illustrative Data)

PropertyPredicted Value (DFT/B3LYP/6-311+G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: The data in this table is illustrative and based on typical values for similar halogenated and fluorinated phenols. Actual calculated values would require a specific computational study.

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons are expected to appear in the range of 7-8 ppm, with their exact shifts influenced by the positions of the chloro and difluoromethyl groups. libretexts.orgdocbrown.info The hydroxyl proton signal would likely be a broad singlet, with a chemical shift dependent on concentration and solvent. libretexts.org The proton of the difluoromethyl group would exhibit a characteristic triplet due to coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in its IR spectrum. Key predicted vibrations for this compound would include the O-H stretching frequency (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring, C-F stretching of the difluoromethyl group, and C-Cl stretching frequencies. libretexts.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the synthetic pathways leading to this compound, providing insights into the reaction mechanisms, transition states, and energy profiles. A common method for introducing a difluoromethyl group onto a phenol is through the reaction with a difluorocarbene precursor.

Transition State Characterization for Synthetic Pathways

The synthesis of this compound can be envisioned to proceed via the reaction of 2,4-dichlorophenoxide with difluorocarbene (:CF₂). Computational methods can be used to model this reaction and characterize the transition state. The phenoxide is first formed by deprotonation of 2,4-dichlorophenol (B122985). The highly reactive difluorocarbene can then add to the phenoxide.

The geometry of the transition state for the addition of difluorocarbene to the phenoxide can be located using computational techniques. This involves identifying a saddle point on the potential energy surface that connects the reactants and the intermediate. The transition state structure would reveal the bond-forming and bond-breaking processes occurring during this key step. For instance, the C-C bond between the carbene carbon and the ortho-carbon of the phenoxide would be partially formed in the transition state.

Energy Profiles and Kinetic Considerations

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

For the synthesis of this compound, computational modeling could be used to compare the energy profiles for the ortho- versus para-addition of difluorocarbene to the 2,4-dichlorophenoxide, thereby explaining the regioselectivity of the reaction. The steric hindrance from the existing chloro substituent at the 2-position would likely favor the addition at the 6-position.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

For phenolic compounds, key interactions include hydrogen bonding, π–π stacking, and hydrophobic effects. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to interact with water molecules and other polar species. The aromatic ring facilitates π–π stacking interactions with other aromatic systems.

The presence of the difluoromethyl group is expected to significantly influence the molecule's interactions. Studies on fluorinated compounds suggest that the C-F bond is a poor hydrogen bond acceptor and is better described as "weakly polar". rsc.org Therefore, the difluoromethyl group likely contributes to the hydrophobic character of the molecule. MD simulations on similar fluorinated phenols, such as 4-fluorophenol, have indicated that the fluorinated site is largely hydrophobic. rsc.org This hydrophobicity can be a crucial factor in its interaction with nonpolar regions of larger molecules or its partitioning into lipid environments.

Future molecular dynamics studies on this compound could provide a more detailed picture of its hydration shell, its potential to aggregate, and the specific nature of its interactions with biological targets. Such simulations would be instrumental in understanding its environmental fate and biological activity at a molecular level.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. For substituted phenols, including halogenated derivatives, QSAR and QSRR studies have been instrumental in predicting their toxicological profiles and reactivity.

The reactivity of this compound can be predicted by calculating various molecular descriptors and incorporating them into established QSAR/QSRR models for phenols. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for predicting its reactivity in chemical reactions.

Hammett constants (σ): These quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. The two chlorine atoms and the difluoromethyl group are all electron-withdrawing, which would be reflected in a positive Hammett constant. This suggests an increased acidity of the phenolic hydroxyl group and affects the susceptibility of the ring to electrophilic or nucleophilic attack. Studies on substituted phenols have shown a correlation between toxicity and the electronic Hammett parameter σ+. nih.gov

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed electronic information. researchgate.netresearchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A lower LUMO energy, expected for this compound due to the electron-withdrawing substituents, would suggest a higher susceptibility to nucleophilic attack.

Mulliken Charges: These describe the partial atomic charges and can indicate reactive sites within the molecule. The Mulliken charge on the oxygen atom of the phenoxyl radical has been shown to correlate with the bond-dissociation energy of substituted phenols. nih.gov

Hydrophobic Descriptors:

Octanol-Water Partition Coefficient (logP): This is a measure of a compound's hydrophobicity and is a dominant factor in the QSAR models for the toxicity of halogenated phenols. tandfonline.comjst.go.jp A higher logP value indicates greater lipid solubility and potential for bioaccumulation. The presence of two chlorine atoms and a difluoromethyl group would likely result in a relatively high logP for this compound.

Steric Descriptors: These describe the size and shape of the molecule, which can be important for its ability to fit into a specific binding site.

The following interactive table provides examples of molecular descriptors that are commonly used in QSAR studies of substituted phenols and their typical influence on reactivity or toxicity.

Descriptor CategoryDescriptor NameTypical Influence on Reactivity/Toxicity of Phenols
Electronic Hammett Constant (σ)Positive values (electron-withdrawing groups) often correlate with increased acidity and can influence toxicity.
HOMO EnergyHigher values can indicate greater ease of oxidation.
LUMO EnergyLower values can indicate greater susceptibility to reduction or nucleophilic attack.
Dipole MomentInfluences solubility and intermolecular interactions.
Hydrophobic logPHigher values are often correlated with increased toxicity due to better membrane permeability and bioaccumulation.
Quantum Chemical Bond Dissociation Energy (BDE)Lower O-H BDE can indicate higher antioxidant activity or potential for radical formation. nih.gov

Structure-function relationships aim to understand how the specific structural features of a molecule determine its biological or chemical function. For this compound, the key structural motifs are the phenol backbone, the two chlorine substituents, and the difluoromethyl group at the ortho position.

The relationship between the structure of substituted phenols and their biological activity is often governed by a combination of hydrophobicity and electronic effects. jst.go.jp

Influence of Chlorine Substituents: The two chlorine atoms at positions 2 and 4 are electron-withdrawing, which increases the acidity of the phenolic hydroxyl group (lowers the pKa). This affects the ionization state of the molecule at a given pH, which in turn influences its bioavailability and interaction with biological targets. The position of the chlorine atoms also dictates the pattern of electrophilic substitution on the aromatic ring.

Influence of the Difluoromethyl Group: The -CHF2 group is also strongly electron-withdrawing. Its presence at the ortho position to the hydroxyl group can lead to intramolecular hydrogen bonding between one of the fluorine atoms and the hydroxyl hydrogen, which can affect the molecule's conformation and the acidity of the hydroxyl group. acs.org Furthermore, the steric bulk of this group can influence the molecule's ability to bind to specific sites.

Combined Effects: The combination of these substituents makes this compound a relatively acidic and hydrophobic molecule. QSAR studies on halogenated phenols have consistently shown that hydrophobicity (logP) is a primary determinant of their toxicity. tandfonline.comjst.go.jp Electronic parameters that describe the ease of forming a phenoxyl radical, such as the O-H bond dissociation energy (BDE), are also important predictors of toxicity, suggesting that radical-mediated mechanisms may play a role. nih.gov

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms and Kinetics

Abiotic degradation encompasses non-biological processes that lead to the transformation of chemical compounds in the environment. For 2,4-Dichloro-6-(difluoromethyl)phenol, the primary abiotic degradation pathways are expected to be photochemical transformation and hydrolysis. The kinetics of these reactions are crucial in determining the compound's environmental half-life.

Photochemical transformation, or photolysis, involves the degradation of a chemical compound through the absorption of light energy. For aromatic compounds like phenols, this can be a significant degradation route in surface waters and the atmosphere.

Research on structurally similar trifluoromethylphenols (TFMPs) indicates that photolysis can be a viable degradation pathway. The photolytic degradation of TFMPs has been shown to be pH-dependent, with reaction rates increasing at higher pH levels. acs.org For instance, the photolysis of 2-(trifluoromethyl)phenol (B147641) is significantly faster at pH 10 compared to pH 7 and pH 5. researchgate.net This is likely due to the increased light absorption of the phenolate (B1203915) form of the compound at higher pH. The primary photochemical reaction can lead to the cleavage of the C-CF3 bond, potentially forming trifluoroacetic acid (TFA), a persistent environmental pollutant. acs.orgacs.org

While direct data for this compound is unavailable, it is plausible that it would undergo similar photochemical transformations. The presence of chlorine atoms on the aromatic ring may also influence the photochemical process, potentially leading to reductive dechlorination as an additional degradation pathway. The absorption of UV light could lead to the homolytic cleavage of the C-Cl bonds, generating reactive radical species.

Table 1: Potential Photochemical Transformation Products of Substituted Phenols

Parent Compound Potential Transformation Products Reference
Trifluoromethylphenols Trifluoroacetic Acid (TFA) acs.org

This table presents potential transformation products based on studies of structurally similar compounds and is intended to be illustrative of possible degradation pathways.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated phenols, hydrolysis can be an important degradation process, particularly under specific pH conditions.

Studies on trifluoromethylphenols have shown that spontaneous aqueous defluorination can occur, especially under alkaline conditions. rsc.org The hydrolysis of 2- and 4-trifluoromethylphenol has been observed to result in the formation of the corresponding hydroxybenzoic acids and fluoride (B91410) ions. rsc.org The reaction is believed to proceed via an E1cb mechanism, driven by β-elimination. rsc.org The rate of hydrolysis is highly dependent on the position of the trifluoromethyl group and the presence of other substituents on the aromatic ring. rsc.org For example, 3-trifluoromethylphenol shows strong resistance to hydrolysis. rsc.org

Given these findings, this compound may also be susceptible to hydrolysis, particularly at the C-CF2H bond. The electron-withdrawing nature of the chlorine atoms could influence the rate of this reaction. However, the C-F bond is known for its strength, which generally imparts resistance to chemical and biological degradation. researchgate.net

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the complete mineralization of organic pollutants.

The biodegradation of halogenated phenols has been extensively studied. For chlorinated phenols, both aerobic and anaerobic degradation pathways have been identified. Under aerobic conditions, degradation is typically initiated by hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov Anaerobic degradation often proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. researchgate.net

The presence of fluorine atoms, particularly in a difluoromethyl group, is known to increase the recalcitrance of organic compounds to microbial degradation. researchgate.netmdpi.com The high strength of the C-F bond makes it difficult for microbial enzymes to cleave. researchgate.net However, biodegradation of some organofluorine compounds can be initiated by attacking other parts of the molecule. mdpi.com

For this compound, microbial degradation could potentially be initiated by:

Dechlorination: Removal of one or both chlorine atoms, making the molecule more susceptible to further degradation.

Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring, facilitating ring cleavage.

Studies on the biodegradation of 4-(trifluoromethyl)phenol (B195918) by environmental bacteria have shown that it can be catabolized via meta-cleavage to intermediates that spontaneously degrade, releasing fluoride ions. acs.org This suggests that microbial communities may possess the enzymatic machinery to degrade fluorinated phenols.

Table 2: Examples of Microorganisms Involved in the Degradation of Halogenated Phenols

Microorganism Compound Degraded Reference
Alcaligenes eutrophus 2,4-Dichlorophenol (B122985) nih.gov
Phanerochaete chrysosporium 2,4,6-Trichlorophenol researchgate.net

This table provides examples of microorganisms capable of degrading related chlorinated phenols and is not an exhaustive list.

Specific enzymes play a crucial role in the initial steps of microbial degradation of aromatic compounds. For chlorinated phenols, enzymes such as phenol (B47542) hydroxylases and dioxygenases are key players in aerobic degradation pathways. frontiersin.org Peroxidases from certain fungi have also been shown to degrade fluorinated phenolic compounds. researchgate.net

The enzymatic transformation of organofluorine compounds is a growing area of research. While direct C-F bond cleavage is energetically demanding, some microbial enzymes have been found to catalyze such reactions. researchgate.net More commonly, biotransformation is initiated at a non-fluorinated site. mdpi.com In the case of this compound, initial enzymatic attack could occur at the C-Cl bonds or through hydroxylation of the aromatic ring. The subsequent metabolic steps would likely involve ring-cleavage dioxygenases. The difluoromethyl group may be transformed later in the pathway, potentially through oxidative or hydrolytic mechanisms. nih.gov

Environmental Fate Modeling and Predictive Studies

Environmental fate models are computational tools used to predict the distribution and transformation of chemicals in the environment. These models integrate data on a chemical's physical-chemical properties with information on environmental processes to estimate its persistence and potential for exposure.

For organofluorine compounds, specific models and quantitative structure-activity relationships (QSARs) are being developed to predict their environmental behavior. researchgate.net These models consider the unique properties imparted by fluorine substitution, such as high chemical stability and hydrophobicity. Multimedia environmental fate models can simulate the partitioning of a chemical between air, water, soil, and sediment. researchgate.net

Predictive studies for this compound would need to account for the combined effects of the chloro and difluoromethyl substituents on its properties. For instance, the difluoromethyl group is expected to increase the compound's lipophilicity and persistence compared to its non-fluorinated analogue, 2,4-dichlorophenol. Modeling efforts would be crucial for assessing the long-range transport potential and bioaccumulation tendency of this compound in the absence of extensive experimental data. nih.govnih.gov

Environmental Fate of this compound: An Overview

The environmental journey of a chemical compound is dictated by a series of physical, chemical, and biological processes. These processes determine its movement through various environmental compartments, its longevity, and its ultimate transformation into other substances.

The transport and distribution of a chemical in the environment are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For phenolic compounds like 2,4-DCP, these factors are critical in predicting their presence in water, air, soil, and living organisms.

In soil environments, the movement of 2,4-DCP is significantly affected by sorption and desorption processes. Studies have shown that the sorption of 2,4-DCP onto soil is a non-linear process that can be described by the Freundlich isotherm. The rate of sorption increases with higher initial concentrations of the chemical. Soil properties, particularly pH and the presence of metal cations, play a crucial role in this process. The sorption of 2,4-DCP is higher in acidic conditions (pH 6.7) compared to alkaline conditions (pH 10.8), as the neutral form of the molecule, which is more prevalent at lower pH, has a greater affinity for soil particles than its ionized form. The presence of divalent metal cations such as Cd2+, Mn2+, Zn2+, Ca2+, and Mg2+ can enhance the retention of 2,4-DCP in soil.

The potential for a chemical to move from soil to groundwater is also a key consideration. The water solubility and soil adsorption coefficient (Koc) are indicators of this mobility. For instance, the herbicide 2,4-D, a related compound, is known to be water-soluble in its anionic form, giving it the potential to be highly mobile in the environment. juniperpublishers.com

Table 1: Factors Influencing the Environmental Transport of 2,4-Dichlorophenol (as a proxy)

Parameter Influence on Transport and Distribution Research Findings
Soil Sorption The binding of the chemical to soil particles, which reduces its mobility. Sorption is non-linear and increases with initial concentration. Higher sorption is observed in acidic soils.
pH Affects the ionization state of the chemical, influencing its solubility and sorption. Sorption of the neutral form of 2,4-DCP is greater than its ionic form.
Metal Cations Can form complexes with the chemical, enhancing its retention in soil. Divalent cations were found to enhance the retention of 2,4-DCP in the order: Cd2+ > Mn2+ > Zn2+ > Ca2+ > Mg2+.
Water Solubility Determines the potential for the chemical to be transported in water. The anionic form of related compounds like 2,4-D is water-soluble and mobile. juniperpublishers.com

The persistence of a chemical in the environment is a measure of how long it remains in its original form before being broken down by natural processes. These degradation pathways can be biological (biodegradation) or chemical (e.g., photolysis).

Biodegradation:

Microbial degradation is a primary route for the breakdown of many organic compounds in the environment. Several studies have demonstrated the biodegradation of 2,4-DCP by various microorganisms. For example, a commercial strain of Pseudomonas putida has been shown to effectively degrade 2,4-DCP under aerobic conditions. thescipub.comresearchgate.net The optimal conditions for this degradation were found to be a temperature of 32.6°C and a pH of 5.0. thescipub.com The presence of other organic compounds, such as phenol, can influence the rate of 2,4-DCP biodegradation. In some cases, microorganisms may preferentially degrade the more easily metabolized compound first. Fungi isolated from marine invertebrates have also shown the ability to biotransform 2,4-DCP. mdpi.com One strain, identified as Tritirachium sp., was able to dechlorinate and cleave the aromatic ring of the compound. mdpi.com

Photodegradation:

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. 2,4-DCP has been shown to undergo photocatalytic degradation. Studies have demonstrated the use of nanomaterials, such as silver halides (Ag/AgX), as photocatalysts to degrade 2,4-DCP under both UV and visible light irradiation. nih.govnih.gov The efficiency of this process can be influenced by factors such as the type of photocatalyst, the pH of the solution, and the initial concentration of the pollutant. nih.gov For instance, Ag/AgBr was found to be a highly effective photocatalyst, achieving significant degradation of 2,4-DCP. nih.govnih.gov

Table 2: Environmental Degradation Pathways of 2,4-Dichlorophenol (as a proxy)

Degradation Pathway Description Key Findings
Aerobic Biodegradation Breakdown by microorganisms in the presence of oxygen. Pseudomonas putida can effectively degrade 2,4-DCP, with optimal conditions at 32.6°C and pH 5.0. thescipub.comresearchgate.net
Fungal Biotransformation Degradation by fungi. Marine-derived fungi, such as Tritirachium sp., have demonstrated the ability to dechlorinate and break down 2,4-DCP. mdpi.com
Photocatalytic Degradation Breakdown initiated by light in the presence of a catalyst. Silver halide nanomaterials have been shown to effectively degrade 2,4-DCP under UV and visible light. nih.govnih.gov

Advanced Research Applications and Functional Material Development

Utilization as Synthetic Intermediates in Advanced Chemical Synthesis

The structural features of 2,4-dichloro-6-(difluoromethyl)phenol make it a potentially valuable intermediate in multi-step organic syntheses. The phenolic hydroxyl group can be a site for various chemical modifications, such as etherification or esterification, allowing for the introduction of other functional moieties. The difluoromethyl group (-CHF2) is a notable feature, as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or hydroxamic acid groups. This property is particularly relevant in the synthesis of complex molecules with potential biological activity.

Methods for the difluoromethylation of phenols are established, often proceeding through the generation of difluorocarbene (:CF2) from precursors like sodium chlorodifluoroacetate or S-(difluoromethyl)sulfonium salts. This reactive intermediate is then trapped by the phenoxide to form the corresponding aryl difluoromethyl ether. While these methods are general, the specific synthesis and subsequent use of this compound as a building block in larger molecular frameworks remain a subject for future investigation.

Exploration in Materials Science for Tailored Chemical Properties

Substituted phenols are fundamental building blocks for a variety of functional materials, including polymers and specialty chemicals. The incorporation of fluorine-containing groups, such as the difluoromethyl group, can impart unique properties to these materials. For instance, fluorination is known to enhance thermal stability, chemical resistance, and alter the electronic properties of organic materials.

The presence of both chlorine and difluoromethyl substituents on the phenol (B47542) ring of this compound could be leveraged to create materials with tailored characteristics. These might include polymers with low surface energy, enhanced hydrophobicity, or specific optical properties. Research into the polymerization of this phenol derivative or its incorporation into existing polymer backbones could lead to the development of novel functional materials.

Development of Analytical Probes and Sensors

Phenol derivatives are frequently used as the core structure for developing fluorescent probes and chemical sensors. The hydroxyl group can act as a recognition site for specific analytes, and its electronic properties can be modulated to produce a detectable signal, such as a change in fluorescence or color.

While there is no specific literature on the use of this compound for this purpose, its structure presents possibilities. The electron-withdrawing nature of the chlorine and difluoromethyl groups would influence the acidity of the phenolic proton and the electron density of the aromatic ring. These characteristics could be exploited in the design of probes for detecting various chemical species. For example, derivatization of the hydroxyl group with a recognition moiety could lead to a sensor that signals the presence of a target analyte through a change in its photophysical properties.

Ligand Design in Coordination Chemistry

Phenol-based molecules are common ligands in coordination chemistry, capable of binding to a wide range of metal ions. The oxygen atom of the hydroxyl group can act as a donor, and the aromatic ring can be further functionalized to create multidentate ligands that form stable metal complexes.

The specific compound this compound could serve as a precursor for such ligands. For instance, functional groups containing additional donor atoms (like nitrogen or sulfur) could be introduced onto the aromatic ring to create chelating ligands. The electronic effects of the chloro and difluoromethyl substituents would modulate the electron-donating ability of the phenolic oxygen, thereby influencing the stability and reactivity of the resulting metal complexes. These complexes could find applications in catalysis, magnetic materials, or as models for biological systems.

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